2-[5-Methyl-2-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide 2-[5-Methyl-2-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 723756-51-2
VCID: VC0473139
InChI: InChI=1S/C21H22N2O2/c1-14(2)17-10-9-15(3)12-19(17)25-13-20(24)23-18-8-4-6-16-7-5-11-22-21(16)18/h4-12,14H,13H2,1-3H3,(H,23,24)
SMILES: CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC3=C2N=CC=C3
Molecular Formula: C21H22N2O2
Molecular Weight: 334.4g/mol

2-[5-Methyl-2-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide

CAS No.: 723756-51-2

Main Products

VCID: VC0473139

Molecular Formula: C21H22N2O2

Molecular Weight: 334.4g/mol

2-[5-Methyl-2-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide - 723756-51-2

CAS No. 723756-51-2
Product Name 2-[5-Methyl-2-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide
Molecular Formula C21H22N2O2
Molecular Weight 334.4g/mol
IUPAC Name 2-(5-methyl-2-propan-2-ylphenoxy)-N-quinolin-8-ylacetamide
Standard InChI InChI=1S/C21H22N2O2/c1-14(2)17-10-9-15(3)12-19(17)25-13-20(24)23-18-8-4-6-16-7-5-11-22-21(16)18/h4-12,14H,13H2,1-3H3,(H,23,24)
Standard InChIKey CIVHQCYUCAUCLK-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC3=C2N=CC=C3
Canonical SMILES CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC3=C2N=CC=C3
PubChem Compound 836458
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator